molecular formula C18H21NO4 B6380500 5-(3-BOC-Aminophenyl)-2-methoxyphenol CAS No. 1261904-30-6

5-(3-BOC-Aminophenyl)-2-methoxyphenol

Cat. No.: B6380500
CAS No.: 1261904-30-6
M. Wt: 315.4 g/mol
InChI Key: PVHPHLRUKMOTPI-UHFFFAOYSA-N
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Description

5-(3-BOC-Aminophenyl)-2-methoxyphenol is a synthetic organic compound characterized by a methoxyphenol core substituted at the 5-position with a 3-(tert-butoxycarbonyl)aminophenyl group. Structurally, the BOC group enhances steric bulk and lipophilicity, which may influence solubility, stability, and bioavailability.

Properties

IUPAC Name

tert-butyl N-[3-(3-hydroxy-4-methoxyphenyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-18(2,3)23-17(21)19-14-7-5-6-12(10-14)13-8-9-16(22-4)15(20)11-13/h5-11,20H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHPHLRUKMOTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-BOC-Aminophenyl)-2-methoxyphenol typically involves the protection of the amine group with a BOC group followed by the introduction of the methoxyphenol moiety. One common method is to start with 3-aminophenol, which is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the BOC-protected amine. The methoxy group can be introduced through a methylation reaction using methyl iodide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-BOC-Aminophenyl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol moiety can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(3-BOC-Aminophenyl)-2-methoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-BOC-Aminophenyl)-2-methoxyphenol involves its ability to undergo selective chemical reactions due to the presence of the BOC-protected amine and methoxyphenol moieties. The BOC group can be selectively removed under acidic conditions, revealing the free amine which can then participate in further reactions. The methoxyphenol moiety can engage in electrophilic aromatic substitution and other reactions, making the compound versatile in synthetic applications.

Comparison with Similar Compounds

Bioactivity and Mechanism

  • Enzyme Inhibition: Unlike 6b, which directly inhibits COX-2 via its free amino-thiazole group, this compound’s BOC-protected amine likely necessitates deprotection for bioactivity, positioning it as a prodrug candidate .
  • Pesticidal Activity : Compound 3c demonstrates high insecticidal activity due to its tert-butoxy and hydroxypropyl substituents, suggesting that lipophilic groups enhance pesticidal efficacy. The BOC group in the target compound may similarly improve lipid solubility and encapsulation efficiency .

Pharmacological Potential

  • The methoxyphenol core is associated with antioxidant and anti-inflammatory activities across analogues (e.g., 6b and 4-((1E)-3-hydroxy-1-propenyl)-2-methoxyphenol). The target compound’s BOC group may prolong half-life by delaying metabolic degradation .

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